CXCR4 modulator-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

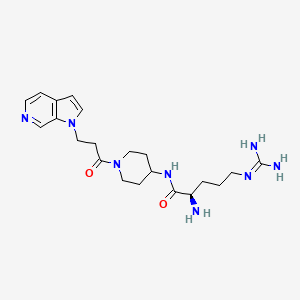

Structure

3D Structure

Properties

Molecular Formula |

C21H32N8O2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2R)-2-amino-5-(diaminomethylideneamino)-N-[1-(3-pyrrolo[2,3-c]pyridin-1-ylpropanoyl)piperidin-4-yl]pentanamide |

InChI |

InChI=1S/C21H32N8O2/c22-17(2-1-8-26-21(23)24)20(31)27-16-5-11-29(12-6-16)19(30)7-13-28-10-4-15-3-9-25-14-18(15)28/h3-4,9-10,14,16-17H,1-2,5-8,11-13,22H2,(H,27,31)(H4,23,24,26)/t17-/m1/s1 |

InChI Key |

XGBDFRYDWBIIFL-QGZVFWFLSA-N |

Isomeric SMILES |

C1CN(CCC1NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)CCN2C=CC3=C2C=NC=C3 |

Canonical SMILES |

C1CN(CCC1NC(=O)C(CCCN=C(N)N)N)C(=O)CCN2C=CC3=C2C=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CXCR4 Modulator-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CXCR4 modulator-2, a novel small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This document details its binding characteristics, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction to the CXCR4/CXCL12 Axis

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1] Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The interaction between CXCL12 and CXCR4 governs cell migration, proliferation, and survival, and is integral to processes such as hematopoiesis, organogenesis, and immune responses.[1] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer metastasis, HIV-1 infection, and inflammatory disorders, making it a prime target for therapeutic intervention.[1]

Core Mechanism of Action of this compound

This compound, also identified as compound Z7R, is a potent, novel aminopiperidinyl amide-based small molecule that functions as a modulator of the CXCR4 receptor.[1] Its primary mechanism of action is the competitive antagonism of the CXCR4 receptor, thereby blocking the binding of its cognate ligand, CXCL12.[1] By occupying the ligand-binding pocket, this compound prevents the conformational changes in the receptor that are necessary for the activation of downstream intracellular signaling cascades.

This inhibitory action has been demonstrated to effectively block chemotaxis, the directional movement of cells in response to a chemical gradient of CXCL12. Furthermore, in vivo studies have shown that by inhibiting the function of CXCR4 on leukocytes, this compound exhibits significant anti-inflammatory activity.

Discovery and Optimization

This compound was identified through a sophisticated drug discovery process that combined in silico and in vitro methods. The process began with the virtual screening of a large chemical database to identify initial hit compounds. A lead compound, ZINC 72372983, was identified, which then underwent rational drug design and optimization based on molecular dynamics simulations to enhance its potency. This led to the development of this compound (Z7R), which demonstrated a significantly improved affinity for the CXCR4 receptor.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its precursor hit compound.

| Compound | Target | Assay Type | Metric | Value |

| This compound (Z7R) | CXCR4 | Competitive Binding | IC50 | 1.25 nM |

| Chemotaxis Inhibition | % Inh. | 78.5% | ||

| Mouse Edema Model | % Act. | ~50% | ||

| Hit Compound (ZINC 72372983) | CXCR4 | Competitive Binding | IC50 | 100 nM |

| Chemotaxis Inhibition | % Inh. | 69% |

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a GPCR, CXCR4 is primarily coupled to inhibitory G-proteins (Gαi). Upon ligand binding, the G-protein dissociates, leading to the activation of multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate gene transcription, cell survival, proliferation, and migration. This compound acts by preventing the initial ligand-receptor interaction, thus inhibiting the activation of all subsequent downstream signaling.

References

Discovery and Synthesis of CXCR4 Modulator-2: A Technical Guide

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CXCR4 modulator-2, a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed for researchers, scientists, and professionals in drug development, this document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes relevant pathways and workflows.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its endogenous ligand CXCL12, plays a critical role in numerous physiological and pathological processes.[1] The CXCR4/CXCL12 signaling axis is implicated in cancer metastasis, inflammation, and HIV-1 entry into host cells.[2] Consequently, the development of small molecule modulators targeting CXCR4 is a significant area of interest for therapeutic intervention.

This compound, also known as Z7R, was identified through a comprehensive drug discovery process that combined virtual screening with rational drug design.[2] This novel aminopiperidinyl amide derivative has demonstrated high potency in vitro and promising anti-inflammatory activity in vivo.[2]

Discovery of this compound (Z7R)

The discovery of Z7R was a multi-stage process that began with a large-scale virtual screening of the ZINC chemical database to identify novel scaffolds with the potential to bind to CXCR4.[2] This was followed by in vitro validation and subsequent lead optimization through molecular dynamics simulations to enhance potency.

Virtual Screening and Hit Identification

The initial phase involved a hierarchical virtual screening cascade to filter a library of approximately 8.4 million compounds. The process included ligand-based virtual screening (LBVS), structure-based virtual screening (SBVS), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to narrow down the candidates. This led to the identification of seven potential hits, which were then subjected to experimental validation.

From this screening, the compound ZINC72372983 was identified as a promising hit, exhibiting a binding affinity of 100 nM and 69% inhibition of chemotaxis at the same concentration.

Lead Optimization

To improve the potency of the hit compound, molecular dynamics (MD) simulations were employed to analyze the protein-ligand interactions at an atomic level. These simulations revealed key interactions with residues such as Asp262 and Glu288 within the CXCR4 binding pocket. Based on these insights, a series of derivatives were designed, leading to the synthesis of Z7R, which incorporated a terminal arginine moiety to enhance interactions with the receptor.

Synthesis of this compound (Z7R)

The synthesis of Z7R is a multi-step process involving standard peptide coupling and deprotection reactions. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of Z7R

Step 1: Deprotection Compound 1 (1.49 mg, 4.00 mmol) is deprotected by stirring in a solution of trifluoroacetic acid (TFA, 13 eqv.) and dichloromethane (DCM, 32 eqv.) in the presence of triisopropylsilane (TIPS, 2.5 eqv.) at room temperature, with moisture excluded. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is dried under reduced pressure.

Step 2: Coupling The dried intermediate from Step 1 is re-dissolved in dimethylformamide (DMF). To this solution, 2.11 mg (1 eqv.) of the appropriate coupling partner is added. The reaction is carried out to yield the final product, Z7R.

Note: The referenced paper provides a partial synthesis description. A complete, detailed protocol would require access to the supplementary information of the cited publication, which was not available in the provided search results.

Biological Activity and Evaluation

Z7R has been evaluated in a series of in vitro and in vivo assays to determine its potency and efficacy as a CXCR4 modulator.

Quantitative Data Summary

| Assay | Parameter | This compound (Z7R) | Hit Compound (ZINC72372983) |

| In Vitro | |||

| Binding Affinity | IC50 | 1.25 nM | 100 nM |

| Chemotaxis Inhibition | % Inhibition | 78.5% | 69% |

| In Vivo | |||

| Mouse Edema Model | Edema Reduction | ~50% | Not Reported |

| Pharmacokinetics | |||

| Mouse Serum Stability | Half-life (t1/2) | 77.1 min | Not Reported |

Table 1: Summary of Biological Activity Data for this compound (Z7R)

Experimental Protocols

The binding affinity of Z7R to CXCR4 was determined using a competitive binding assay. This assay measures the displacement of a fluorescently labeled CXCR4-targeted peptidomimetic probe (rhodamine Red X-TN14003) from CXCR4-positive cells upon treatment with the test compound. A lower fluorescence intensity indicates a higher binding affinity of the test compound.

The functional inhibitory efficacy of Z7R against CXCR4-mediated chemotaxis was assessed using a Matrigel invasion assay. This assay measures the ability of a compound to block the migration of CXCR4-positive cells towards the chemokine CXCL12.

The anti-inflammatory activity of Z7R was evaluated in a mouse edema model. Edema was induced in the paws of mice, and the effect of Z7R administration (10 mg/kg, intraperitoneal) on reducing the edema weight was measured. Immunohistochemistry was also performed to assess the expression of CXCR4 in the affected tissue.

Mechanism of Action and Signaling Pathway

CXCR4 activation by its ligand CXCL12 initiates a cascade of intracellular signaling events, primarily through the Gαi pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.

This compound (Z7R) acts as an antagonist, binding to the CXCR4 receptor and preventing the binding of CXCL12. This blockade inhibits the downstream signaling cascades, thereby reducing cell migration and inflammation. The potent anti-inflammatory effects observed in the mouse edema model are attributed to the inhibition of CXCR4-expressing leukocyte migration to the site of inflammation.

Conclusion

This compound (Z7R) is a novel and highly potent small molecule antagonist of the CXCR4 receptor, discovered through a sophisticated in silico and in vitro drug discovery pipeline. Its nanomolar binding affinity and significant inhibition of chemotaxis, coupled with its demonstrated anti-inflammatory effects in a preclinical model, highlight its potential as a therapeutic candidate for the treatment of inflammatory diseases and potentially other CXCR4-mediated pathologies. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility.

References

The Structure-Activity Relationship of CXCR4 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including cancer metastasis, HIV-1 infection, and inflammatory diseases.[1][2][3] Its central role in cell migration, proliferation, and survival has spurred extensive research into the development of modulators that can either block or stimulate its activity.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various CXCR4 modulators, details key experimental protocols for their evaluation, and visualizes the complex signaling pathways governed by this multifaceted receptor.

Core Signaling Pathways of CXCR4

CXCR4, a G protein-coupled receptor (GPCR), is primarily activated by its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). Ligand binding initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and G protein-independent pathways.

Upon CXCL12 binding, CXCR4 undergoes a conformational change that activates heterotrimeric G proteins, predominantly of the Gαi subtype. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which are crucial for cell migration and proliferation.

CXCR4 can also signal independently of G proteins. One such mechanism involves the recruitment of β-arrestins following receptor phosphorylation by G protein-coupled receptor kinases (GRKs). β-arrestin binding can mediate receptor internalization and also initiate distinct signaling cascades. Additionally, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can be activated by CXCR4 in a G protein-independent manner.

Structure-Activity Relationship of CXCR4 Modulators

The development of CXCR4 modulators has led to a diverse array of chemical scaffolds, from small molecules to cyclic peptides. Understanding the SAR for these compounds is crucial for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Small Molecule Antagonists

A prominent class of small molecule CXCR4 antagonists is based on a bicyclam structure, with Plerixafor (AMD3100) being the first FDA-approved drug in this class. The SAR studies on this class have revealed the importance of the two cyclam rings and the linker connecting them for high-affinity binding to CXCR4.

| Compound/Modification | Structure | CXCR4 Binding Affinity (IC50, nM) | Reference |

| Plerixafor (AMD3100) | Two cyclam rings linked by a 1,4-phenylenebis(methylene) bridge | ~45 | |

| AMD070 (Mavorixafor) | A monocyclam derivative | ~10 | |

| IT1t | A tetrahydroisoquinoline derivative | ~3.5-3.7 (Kd) | |

| MSX-122 | N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine | Blocks CXCL12 function at 10 nM | |

| HF51116 | A complex small molecule | 12 |

Table 1: SAR of selected small molecule CXCR4 antagonists. IC50 and Kd values are indicative and may vary depending on the assay conditions.

The crystal structures of CXCR4 in complex with small-molecule antagonists like IT1t have provided valuable insights into the binding pocket. These antagonists typically occupy a binding site deep within the transmembrane bundle, making key interactions with acidic residues such as Asp171 and Asp262. The aromatic linkers often engage in hydrophobic interactions within the pocket.

Cyclic Peptide Antagonists

Cyclic peptides represent another important class of CXCR4 antagonists. These compounds often mimic the N-terminus of CXCL12, which is a key region for receptor binding and activation.

| Compound/Modification | Sequence | CXCR4 Antagonistic Activity (IC50, nM) | Reference |

| Lead Peptide 3 | Ac-Arg-Ala-[d-Cys-Arg-Phe-Phe-Cys]-COOH | ~53 | |

| Optimized Peptide 19 | Ac-Arg-Ala-[d-Cys-Arg-Phe-His-Pen]-COOH | Subnanomolar affinity | |

| CVX15 | A 16-residue cyclic peptide | High affinity |

Table 2: SAR of selected cyclic peptide CXCR4 antagonists. Pen stands for Penicillamine.

SAR studies on cyclic peptides have highlighted the importance of specific residues for high-affinity binding and antagonistic activity. For instance, in the study leading to peptide 19, replacing a Phenylalanine with a Histidine and a Cysteine with a Penicillamine significantly improved the binding affinity. Molecular modeling suggests that these peptides adopt a β-hairpin-like conformation, allowing for optimal interactions with the receptor.

Experimental Protocols for Evaluating CXCR4 Modulators

A variety of in vitro and cell-based assays are employed to characterize the pharmacological properties of CXCR4 modulators.

Binding Assays

Binding assays are used to determine the affinity of a compound for the CXCR4 receptor.

-

Radioligand Competition Binding Assay: This is a traditional and robust method. It involves incubating cells or membranes expressing CXCR4 with a radiolabeled ligand (e.g., [¹²⁵I]SDF-1α) and varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the IC50 value is determined.

-

Fluorescent Ligand Binding Assay: This method offers a non-radioactive alternative. A fluorescently labeled ligand (e.g., FITC-DV1) is used in a competition assay format similar to the radioligand assay. The displacement of the fluorescent ligand is typically measured using flow cytometry or a fluorescence plate reader.

-

Antibody-Based Binding Assay: Monoclonal antibodies that recognize the extracellular domains of CXCR4 (e.g., 12G5) can be used in a competition binding assay. The test compound's ability to inhibit the binding of a fluorescently labeled antibody to CXCR4-expressing cells is quantified.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

-

Calcium Mobilization Assay: Upon activation by an agonist, CXCR4 signaling leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Antagonists are evaluated for their ability to block the calcium flux induced by CXCL12.

-

Chemotaxis Assay: CXCR4 plays a key role in cell migration towards a CXCL12 gradient. A chemotaxis assay, often performed using a Boyden chamber or a microfluidic device, measures the ability of a compound to inhibit the migration of CXCR4-expressing cells towards CXCL12.

-

cAMP Assay: Activation of the Gαi pathway by CXCR4 leads to a decrease in intracellular cAMP levels. This can be measured using various methods, including enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays. Antagonists are assessed for their ability to reverse the CXCL12-induced decrease in cAMP.

-

Receptor Internalization Assay: Agonist binding to CXCR4 induces its internalization. This can be monitored by flow cytometry using a labeled antibody that recognizes an extracellular epitope of CXCR4. A decrease in surface fluorescence indicates receptor internalization. Antagonists can be tested for their ability to block this process.

Conclusion

The development of CXCR4 modulators is a dynamic field with significant therapeutic potential. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount for the rational design of novel drugs with enhanced potency and specificity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. As our understanding of the intricate CXCR4 signaling network continues to grow, so too will our ability to develop targeted therapies for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vitro Biological Functions of CXCR4 Modulator-2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro biological functions of CXCR4 Modulator-2, a significant small molecule targeting the C-X-C chemokine receptor type 4 (CXCR4). This guide details the modulator's mechanism of action, its effects on key signaling pathways, and quantitative data from pivotal in vitro assays. Detailed experimental protocols and workflow visualizations are provided to facilitate the replication and further investigation of its properties.

Core Compound Profile: this compound

This compound, also identified in scientific literature as MSX-122 or compound Z7R , is a potent, orally active small molecule inhibitor of the CXCR4 receptor.[1][2] It functions as a partial antagonist , selectively interfering with the binding of the natural ligand, CXCL12 (Stromal Cell-Derived Factor-1, SDF-1), to CXCR4.[3][4] This interaction blocks specific downstream signaling pathways, leading to the inhibition of key cellular processes involved in cancer metastasis and inflammation.[5]

Unlike full antagonists such as AMD3100, MSX-122 exhibits a distinct inhibitory profile, making it a unique tool for studying CXCR4 signaling and a potential therapeutic agent with a differentiated safety profile.

Quantitative Data Summary

The in vitro activity of this compound (MSX-122) has been characterized through several functional assays. The following tables summarize the key quantitative findings.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Description | Cell Line | Value | Reference |

| IC50 | Inhibition of CXCR4/CXCL12 signaling | - | ~10 nM | |

| IC50 | Potent CXCR4 modulation | - | 1.25 nM |

Note: The discrepancy in reported IC50 values may be attributable to different assay conditions and methodologies. The ~10 nM value is frequently cited in the context of functional assays like cAMP modulation.

Table 2: Effects on Cellular Functions

| Assay | Description | Cell Line | Concentration | Result | Reference |

| Matrigel Invasion | Inhibition of CXCL12-induced cell invasion | MDA-MB-231 (Breast Cancer) | 100 nM | 78% inhibition | |

| cAMP Modulation | Blockade of CXCL12-induced cAMP reduction | CXCR4-expressing cells | ≥ 10 nM | Significant blockade | |

| Calcium Flux | Measurement of intracellular Ca2+ mobilization | - | Not specified | Inactive | |

| HIV-1 co-receptor activity | Inhibition of T-tropic HIV-1 entry | - | Not specified | No inhibition |

Mechanism of Action and Signaling Pathways

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), primarily activates the Gαi pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of other pathways, such as the Gαq pathway, can lead to the mobilization of intracellular calcium (Ca2+). These initial signals trigger downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and chemotaxis.

This compound (MSX-122) acts as a partial antagonist by competitively binding to the CXCL12-binding site on CXCR4. Its unique profile stems from its ability to selectively block the Gαi-mediated signaling pathway (cAMP reduction) without affecting the Gαq-mediated pathway (calcium flux). This selective inhibition is sufficient to block CXCL12-driven cell migration and invasion.

Figure 1. CXCR4 signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound.

Competition Binding Assay (Flow Cytometry)

This assay quantifies the ability of this compound to compete with a fluorescently labeled ligand for binding to CXCR4 on the surface of living cells.

Figure 2. Workflow for the CXCR4 Competition Binding Assay.

Methodology:

-

Cell Culture: Use a cell line with high endogenous CXCR4 expression, such as the human T-lymphocyte Jurkat cell line. Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Collect cells by centrifugation (400 x g, 5 min). Wash the cell pellet twice with assay buffer (e.g., PBS with 0.1% BSA). Resuspend cells in fresh assay buffer to a final concentration of 5 x 106 cells/mL.

-

Compound Addition: Prepare a serial dilution of this compound in assay buffer. In a 96-well U-bottom plate, add 50 µL of the cell suspension to wells containing 50 µL of the compound dilutions. Include wells for "no inhibitor" (maximum signal) and "no labeled ligand" (background) controls. Incubate for 15 minutes at room temperature.

-

Labeled Ligand Incubation: Add 50 µL of a 4x concentrated solution of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to each well. Incubate for 30 minutes at room temperature, protected from light.

-

Sample Processing: Centrifuge the plate (400 x g, 5 min) and discard the supernatant. Wash the cells twice with 200 µL of cold assay buffer. After the final wash, resuspend the cell pellet in 200 µL of a fixation solution (e.g., 1% paraformaldehyde in PBS).

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate the viable, single-cell population based on forward and side scatter profiles. Record the mean fluorescence intensity (MFI) for the fluorescent channel corresponding to the labeled ligand.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (MFIsample - MFIbackground) / (MFImax - MFIbackground)). Plot the % inhibition against the log concentration of the modulator to determine the IC50 value.

Matrigel Invasion Assay

This assay measures the ability of a compound to inhibit the invasion of cancer cells through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Figure 3. Workflow for the Matrigel Invasion Assay.

Methodology:

-

Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute the Matrigel with cold, serum-free cell culture medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of 24-well plate inserts (8.0 µm pore size). Incubate at 37°C for at least 2 hours to allow the gel to solidify.

-

Cell Preparation: Culture an invasive cancer cell line, such as MDA-MB-231, to ~80% confluency. Serum-starve the cells overnight. On the day of the assay, harvest the cells, wash them, and resuspend in serum-free medium at a concentration of 2.5-5 x 105 cells/mL.

-

Assay Assembly: In the lower wells of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS and/or a specific concentration of CXCL12).

-

Treatment and Seeding: Pre-incubate the prepared cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes. Rehydrate the Matrigel layer in the inserts with serum-free medium for 2 hours at 37°C, then carefully remove the medium. Add 200 µL of the treated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period optimized for the cell line (typically 24-48 hours).

-

Staining and Quantification: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane. Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes. Wash the inserts with water and allow them to air dry.

-

Data Analysis: Using a light microscope, count the number of stained, invaded cells in several (e.g., 5-10) random fields of view per insert. Calculate the average number of invaded cells per field for each condition. Express the data as a percentage of the vehicle-treated control.

cAMP Modulation Assay (HTRF)

This assay measures the ability of this compound to block the CXCL12-induced decrease in intracellular cAMP levels, a direct readout of Gαi-coupled receptor inhibition.

Figure 4. Workflow for the HTRF cAMP Modulation Assay.

Methodology:

-

Cell Preparation: Harvest cells expressing CXCR4 and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.

-

Assay Plating: In a low-volume 384-well white plate, dispense serial dilutions of this compound.

-

Cell Stimulation: Add the cell suspension to the wells. Subsequently, add a pre-determined concentration of the agonist CXCL12 (typically the EC80, the concentration that gives 80% of the maximal inhibitory effect on cAMP) to all wells except the basal and control wells. Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Following the manufacturer's protocol for a competitive immunoassay kit (e.g., HTRF cAMP Gi detection kit), lyse the cells and add the detection reagents. This typically involves the sequential addition of a cAMP analog labeled with a FRET acceptor (e.g., d2) and an anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).

-

Incubation and Measurement: Incubate the plate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals (665 nm / 620 nm). A higher level of intracellular cAMP results in a lower HTRF ratio. Convert the HTRF ratios to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the reversal of CXCL12-mediated cAMP inhibition.

Conclusion

This compound (MSX-122) is a potent and selective partial antagonist of the CXCR4 receptor. Its in vitro profile is distinguished by its ability to effectively block CXCL12-mediated cell invasion and Gαi-dependent cAMP signaling, while notably not affecting Gαq-mediated calcium mobilization. This unique mechanism of action provides a valuable tool for dissecting the complex signaling network of the CXCR4/CXCL12 axis and supports its further investigation as a potential therapeutic agent in oncology and inflammatory diseases. The protocols and data presented in this guide serve as a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of the CXCR4 Modulator IT1t

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of IT1t, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document details quantitative binding data, outlines key experimental protocols for its characterization, and visualizes the critical signaling pathways associated with CXCR4 modulation.

Introduction to CXCR4 and the Modulator IT1t

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is also implicated in numerous pathologies, such as HIV-1 entry into host cells, cancer metastasis, and inflammatory diseases, making CXCR4 a significant therapeutic target.

IT1t is a small-molecule isothiourea derivative that acts as a potent antagonist of CXCR4. It competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking downstream signaling cascades. Structural studies have revealed that IT1t binds within a pocket of the CXCR4 receptor, interacting with key residues that are also important for CXCL12 binding.

Quantitative Binding Data

The binding of IT1t and other well-characterized CXCR4 modulators has been quantified using various in vitro assays. The following tables summarize the reported binding affinity and kinetic parameters.

Table 1: Binding Affinity of Selected CXCR4 Modulators

| Modulator | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) | Reference |

| IT1t | Competitive Binding | CHO cells transfected with CXCR4 | 12G5 antibody | IC50 | 8 | [1] |

| IT1t | Competitive Binding | - | CXCL12 | IC50 | 2.1 | - |

| IT1t | [³⁵S]GTPγS Binding | Flp-In T-REx 293 cells expressing CXCR4-mEGFP | CXCL12 | Ki | 5.2 ± 0.1 | [2] |

| IT1t | β-galactosidase activity | - | CXCL12 | IC50 | 0.198 | [3] |

| AMD3100 | Competitive Binding | - | CXCL12 | IC50 | ~400 | [2] |

| AMD3100 | β-galactosidase activity | - | CXCL12 | IC50 | 49.2 | [3] |

Note: IC50 values are dependent on assay conditions, particularly the concentration of the competing ligand.

Table 2: Binding Kinetics of CXCR4 Modulators

| Modulator | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |

| Nanobody-Fc | Data not specified | Data not specified | Data not specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of modulator binding. The following sections describe the protocols for key experiments used to characterize the binding affinity and kinetics of CXCR4 modulators like IT1t.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., IT1t) to compete with a radiolabeled ligand for binding to CXCR4.

Materials:

-

Cells or membrane preparations expressing CXCR4 (e.g., Jurkat cells or transfected CHO cells).

-

Radioligand (e.g., [¹²⁵I]SDF-1α).

-

Test compound (IT1t) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Filter mats (e.g., GF/C filters pre-soaked in 0.3% PEI).

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell/membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter mats to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

CXCL12-Induced Calcium Mobilization Assay

This functional assay assesses the ability of a CXCR4 antagonist to block the intracellular calcium flux induced by the agonist CXCL12.

Materials:

-

Cells endogenously or recombinantly expressing CXCR4 (e.g., U87.CD4.CXCR4 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-2 AM).

-

CXCL12.

-

Test compound (IT1t) at various concentrations.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

-

Compound Incubation: Wash the cells and incubate them with serial dilutions of the test compound.

-

Signal Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

CXCL12 Stimulation: Inject a fixed concentration of CXCL12 into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is measured. The inhibitory effect of the test compound is calculated as the percentage reduction in the CXCL12-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of the association (k_on) and dissociation (k_off) rates of a ligand binding to its target.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 or NTA chip).

-

Purified CXCR4 protein.

-

Test compound (IT1t) at various concentrations.

-

Running buffer (e.g., 0.01 M HEPES pH 7.4, 0.15 M NaCl, 1 mg/mL BSA).

-

Regeneration solution.

Procedure:

-

Immobilization: Covalently immobilize the purified CXCR4 protein onto the sensor chip surface.

-

Binding Measurement:

-

Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time (association phase).

-

Switch to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as the compound dissociates (dissociation phase).

-

-

Regeneration: After each binding cycle, inject the regeneration solution to remove all bound analyte from the sensor surface.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key CXCR4 signaling pathways and the workflows of the described experimental protocols.

CXCR4 Signaling Pathways

Caption: CXCR4 signaling pathways activated by CXCL12 binding.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Surface Plasmon Resonance (SPR)

References

- 1. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by CXCR4 Modulator-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated downstream signaling pathways affected by CXCR4 modulator-2, a highly potent C-X-C chemokine receptor type 4 (CXCR4) modulator identified as compound Z7R. While direct experimental data on the specific effects of this compound on intracellular signaling cascades is not yet available in published literature, this document extrapolates its expected mechanism of action based on the well-established role of the CXCR4/CXCL12 axis and the observed effects of other potent CXCR4 antagonists. This guide summarizes key quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to this compound (Compound Z7R)

This compound (compound Z7R) is a novel, highly potent, small-molecule modulator of the CXCR4 receptor.[1][2] Developed through virtual screening and rational drug design, it exhibits nanomolar affinity for CXCR4 and demonstrates significant inhibition of CXCL12-induced chemotaxis.[1] The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, CXCL12, play a critical role in numerous physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV entry.[1][3] Potent antagonists of this receptor are of significant interest for therapeutic development in oncology and inflammatory diseases.

Core Signaling Pathways Modulated by CXCR4 Antagonism

Activation of CXCR4 by its ligand CXCL12 initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. Potent antagonists like this compound are expected to inhibit these downstream pathways. The two primary signaling cascades affected are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial mediator of cell survival and proliferation. Upon CXCL12 binding to CXCR4, the activated G-protein subunits (Gαi and Gβγ) stimulate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. CXCR4 antagonists are expected to suppress this pathway by preventing the initial G-protein activation. Studies on other CXCR4 inhibitors have consistently demonstrated a reduction in Akt phosphorylation.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is centrally involved in cell proliferation, differentiation, and migration. CXCR4 activation leads to the activation of the small GTPase Ras, which initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell motility and proliferation. Inhibition of CXCR4 by a modulator is anticipated to block this signaling cascade, leading to decreased ERK phosphorylation.

The following diagram illustrates the expected points of inhibition by this compound on these key downstream signaling pathways.

Figure 1. Anticipated inhibition of CXCR4 signaling by this compound.

Quantitative Data

While specific quantitative data for the effect of this compound on downstream signaling proteins is not available, the following table summarizes its known inhibitory concentrations and the effects of other representative CXCR4 antagonists on key signaling molecules.

| Modulator | Metric | Value | Assay | Cell Line | Reference |

| This compound (Z7R) | IC50 | 1.25 nM | Competitive Binding | SUP-T1 | |

| This compound (Z7R) | % Inhibition | 78.5% at 100 nM | Chemotaxis Assay | SUP-T1 | |

| MSX-122 | IC50 | ~10 nM | cAMP Modulation | MDA-MB-435 | |

| AMD3100 | IC50 | ~1000 nM | cAMP Modulation | MDA-MB-435 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CXCR4 modulators on downstream signaling and cellular function.

Western Blotting for Phosphorylated Akt (p-Akt) and ERK (p-ERK)

This protocol is designed to quantify the changes in the phosphorylation status of Akt and ERK in response to treatment with a CXCR4 modulator.

Materials:

-

CXCR4-expressing cell line (e.g., HeLa, Jurkat)

-

This compound

-

Recombinant human CXCL12

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 3-4 hours prior to treatment. Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour. Stimulate cells with CXCL12 (e.g., 10 nM) for 5-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Figure 2. Workflow for Western Blot analysis of signaling proteins.

Chemotaxis (Transwell Migration) Assay

This assay measures the ability of a CXCR4 modulator to inhibit cell migration towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, SUP-T1)

-

Transwell inserts (e.g., 8.0 µm pore size)

-

Recombinant human CXCL12

-

Serum-free culture medium

-

This compound

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Cell Preparation: Culture cells and serum-starve for 2-4 hours. Resuspend cells in serum-free medium.

-

Assay Setup: Add serum-free medium containing CXCL12 to the lower chamber of the Transwell plate. In the upper chamber (the insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

-

Cell Staining and Counting: Remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the insert with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Figure 3. Workflow for a Transwell chemotaxis assay.

Conclusion

This compound (Z7R) is a highly potent antagonist of the CXCR4 receptor. Based on the established signaling pathways downstream of CXCR4, it is strongly anticipated that this modulator will effectively inhibit the PI3K/Akt and MAPK/ERK pathways, thereby impacting cell survival, proliferation, and migration. The experimental protocols detailed in this guide provide a robust framework for the future characterization of this compound and other novel CXCR4 antagonists. Further studies are required to directly quantify the effects of this compound on these critical downstream signaling components.

References

Unveiling the Profile of CXCR4 Modulator-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CXCR4 modulator-2, also identified as compound Z7R, is a novel and potent small-molecule modulator of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical data.

Core Pharmacodynamic and Pharmacokinetic Properties

This compound has demonstrated significant potency and stability in initial preclinical assessments. Its key quantitative parameters are summarized below, offering a comparative overview for drug development professionals.

| Parameter | Value | Species | Matrix |

| IC50 | 1.25 nM | - | - |

| Chemotaxis Inhibition | 78.5% | - | - |

| In Vivo Efficacy | 50% edema reduction | Mouse | - |

| Half-life (t1/2) | 77.1 minutes | Mouse | Serum |

Pharmacodynamics: Potent CXCR4 Inhibition

This compound exhibits high-affinity binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer metastasis, and HIV entry.

Mechanism of Action: this compound acts as an antagonist to the CXCR4 receptor, effectively blocking the binding of its natural ligand, CXCL12 (stromal cell-derived factor-1α). This inhibition disrupts the downstream signaling cascades that mediate cellular chemotaxis.

In Vitro and In Vivo Efficacy: In vitro studies have demonstrated that this compound potently inhibits CXCL12-induced chemotaxis with an inhibition rate of 78.5%.[1][2] In a carrageenan-induced mouse paw edema model, a single intraperitoneal administration of this compound (10 mg/kg) resulted in a significant 50% reduction in edema.[1][3] Histological analysis of the inflamed tissue revealed a marked decrease in the infiltration of CXCR4-expressing leukocytes, corroborating its anti-inflammatory effect through the blockade of CXCR4-mediated cell migration.[1]

Pharmacokinetics: Initial Stability Profile

The pharmacokinetic profile of this compound has been partially characterized, with initial studies focusing on its stability in serum.

Serum Stability: The compound demonstrates acceptable stability in mouse serum, with a determined half-life of 77.1 minutes. This parameter is a critical early indicator of the compound's potential for in vivo applications. Further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Chemotaxis Assay: The inhibitory effect of this compound on CXCL12-induced cell migration was assessed using a modified Boyden chamber assay.

-

Cell Preparation: A suitable cell line expressing CXCR4 (e.g., Jurkat cells) is cultured and harvested. The cells are then washed and resuspended in a serum-free medium.

-

Assay Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 8 µm pore size) is used. The lower chamber is filled with serum-free medium containing CXCL12 (e.g., 100 ng/mL).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

Cell Migration: The pre-incubated cells are added to the upper chamber and incubated for 4 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification: Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., CyQUANT GR dye) and a fluorescence plate reader. The percentage of inhibition is calculated relative to the vehicle control.

In Vivo Mouse Paw Edema Model: The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in mice.

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used for the study.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal injection at a dose of 10 mg/kg.

-

Induction of Edema: One hour after compound administration, 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Edema Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 4, and 6 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the compound-treated group to the vehicle-treated group.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the CXCR4 signaling pathway and the experimental workflow for the in vivo anti-inflammatory studies.

Caption: CXCR4 Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the in vivo mouse paw edema model.

References

- 1. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of CXCR4 Modulators in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C chemokine receptor 4 (CXCR4) and its ligand, CXCL12, form a critical signaling axis that is frequently co-opted by cancer cells to facilitate migration, invasion, and metastasis. Overexpressed in more than 23 types of cancer, CXCR4 acts as a homing receptor, guiding tumor cells to distant organs where CXCL12 is abundant. This guide provides an in-depth technical overview of the role of CXCR4 modulators, a promising class of therapeutic agents, in inhibiting cancer cell migration. We will delve into the underlying signaling pathways, present quantitative data on the efficacy of various modulators, detail key experimental protocols for their evaluation, and visualize complex biological processes and workflows. While this guide covers the broad class of CXCR4 modulators, it will reference the highly potent "CXCR4 modulator-2" (also known as compound Z7R) as a notable example within this class.

The CXCL12/CXCR4 Signaling Axis in Cancer Metastasis

The interaction between CXCL12 and CXCR4 is a key driver of cancer progression.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand CXCL12, initiates a cascade of downstream signaling events.[1][3] These pathways, including the PI3K/AKT and MAPK/ERK pathways, promote actin polymerization, cell survival, proliferation, and the expression of genes involved in invasion and angiogenesis.[4] This signaling axis is essential for metastatic spread to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver, allowing tumor cells to establish themselves in favorable niches. Consequently, high CXCR4 expression is often correlated with poor prognosis in various cancers.

Signaling Pathway Diagram

The following diagram illustrates the major signaling cascades activated upon CXCL12 binding to CXCR4, leading to cancer cell migration and survival.

Caption: CXCL12/CXCR4 Signaling Pathway leading to cancer cell migration.

Mechanism of Action of CXCR4 Modulators

CXCR4 modulators, primarily antagonists, function by blocking the interaction between CXCL12 and CXCR4. By competitively binding to the receptor, these agents prevent the conformational changes required for G-protein activation and subsequent downstream signaling. This blockade effectively inhibits the pro-migratory and pro-survival signals that cancer cells rely on for metastasis.

A notable example of a highly potent CXCR4 modulator is This compound (compound Z7R) , which exhibits an IC₅₀ value of 1.25 nM. While specific data on its effect on cancer cell migration is limited in publicly available literature, its high potency suggests a strong potential for inhibiting the CXCR4 axis. Other well-studied antagonists include Plerixafor (AMD3100), BKT140, and LY2510924.

Diagram of CXCR4 Modulator Mechanism

Caption: Competitive antagonism of the CXCR4 receptor by a modulator.

Quantitative Data on CXCR4 Modulator Efficacy

The efficacy of CXCR4 modulators has been quantified in numerous preclinical studies. The following tables summarize key data on their ability to inhibit cancer cell migration and invasion.

Table 1: In Vitro Potency (IC₅₀) of Various CXCR4 Modulators

| Modulator/Antagonist | Potency (IC₅₀) | Assay Type | Reference |

| This compound (Z7R) | 1.25 nM | CXCR4 Modulation | |

| Plerixafor (AMD3100) | 319.6 ± 37.3 nM | Competitive Binding (12G5) | |

| BKT140 | 4 nM | Competitive Binding | |

| LY2510924 | 135.4 ± 63.9 nM | Competitive Binding (12G5) | |

| MSX-122 | ~10 nM | cAMP Modulation | |

| TN14003 | 100 nM (Effective Conc.) | Migration & Invasion Inhibition |

Table 2: Inhibition of Cancer Cell Migration and Invasion by CXCR4 Modulators

| Modulator | Cancer Cell Line | Assay Type | Concentration | % Inhibition | Reference |

| Plerixafor (AMD3100) | SW480 (Colorectal) | Migration | 1000 ng/mL | 62.37% | |

| Plerixafor (AMD3100) | SupT1 (T-cell leukemia) | Migration | 200 nM | 61% | |

| BKT140 | K562, LAMA-84 (CML) | Viability | 8 µmol/L | Significant | |

| TN14003 | Pancreatic Cancer Cells | Migration & Invasion | 100 nM | Complete | |

| IT1t | SupT1 (T-cell leukemia) | Migration | 100 nM | 70% | |

| HC4319 (D-peptide) | SupT1 (T-cell leukemia) | Migration | 4 µM | 56% |

Experimental Protocols for Assessing Modulator Activity

Evaluating the efficacy of a CXCR4 modulator requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating a CXCR4 modulator.

Protocol 1: Transwell Migration Assay

Objective: To quantify the ability of a CXCR4 modulator to inhibit cancer cell migration towards a CXCL12 gradient.

Materials:

-

Cancer cell line expressing CXCR4 (e.g., MDA-MB-231)

-

Transwell inserts (e.g., 8.0 µm pore size for 24-well plates)

-

24-well companion plates

-

Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

Recombinant human CXCL12

-

This compound (or other test compound)

-

Staining solution (e.g., 0.5% Crystal Violet in 25% methanol) or fluorescent dye (e.g., Calcein-AM)

-

Cotton swabs

Methodology:

-

Cell Preparation: Culture cells to ~80% confluency. Starve cells in serum-free medium for 4-24 hours prior to the assay.

-

Assay Setup:

-

Lower Chamber: Add 600 µL of serum-free medium containing CXCL12 (chemoattractant, e.g., 100 ng/mL) to the lower wells of the 24-well plate. For a negative control, use serum-free medium without CXCL12.

-

Cell Treatment: Harvest and resuspend starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cell suspension with various concentrations of the CXCR4 modulator (or vehicle control) for 30-60 minutes at 37°C.

-

Upper Chamber: Add 100 µL of the treated cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for the cell line (typically 4-24 hours).

-

Quantification (Crystal Violet Method):

-

Carefully remove the inserts from the plate.

-

With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Elute the stain with 10% acetic acid and measure the absorbance at 570 nm, or count the stained cells under a microscope in several representative fields.

-

Protocol 2: Matrigel Invasion Assay

Objective: To assess the ability of a CXCR4 modulator to inhibit the invasion of cancer cells through a basement membrane matrix.

Methodology: This protocol is similar to the Transwell Migration Assay with one key difference:

-

Coating the Insert: Prior to the assay, the Transwell insert membrane must be coated with a basement membrane extract like Matrigel.

-

Thaw Matrigel on ice. Dilute with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

-

Add 50-100 µL of the diluted Matrigel to the upper chamber of the inserts.

-

Incubate at 37°C for at least 4 hours to allow for solidification.

-

-

Assay Procedure: Follow steps 1-4 from the Transwell Migration Assay protocol. Note that the incubation time for invasion assays is typically longer (24-48 hours) to allow cells to degrade the matrix.

Protocol 3: Western Blot for Signaling Pathway Analysis

Objective: To determine if the CXCR4 modulator inhibits the activation of downstream signaling molecules (e.g., phosphorylation of Akt and ERK).

Materials:

-

Cancer cell line expressing CXCR4

-

This compound, CXCL12

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

Chemiluminescence detection system

Methodology:

-

Cell Treatment: Seed cells and grow to ~80% confluency. Starve cells in serum-free medium for 4-24 hours.

-

Pre-treat cells with the CXCR4 modulator at the desired concentration for 1-2 hours.

-

Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.

Clinical Landscape and Future Directions

Several CXCR4 antagonists have advanced into clinical trials for various cancers, often in combination with chemotherapy or immunotherapy. For example, Plerixafor is being investigated in solid tumors to mobilize cancer cells from protective niches, potentially sensitizing them to cytotoxic agents. A phase 1 trial of LY2510924 in patients with advanced cancer showed the drug was well-tolerated and demonstrated target engagement. However, a phase 2 trial of LY2510924 combined with sunitinib in renal cell carcinoma did not show improved progression-free survival.

The future of CXCR4 modulation in oncology likely lies in:

-

Combination Therapies: Combining CXCR4 antagonists with chemotherapy, targeted therapy, and immune checkpoint inhibitors to overcome resistance and enhance efficacy.

-

Biomarker Development: Identifying patients most likely to respond to CXCR4-targeted therapies based on tumor CXCR4 expression or other biomarkers.

-

Development of Novel Modulators: Creating new agents like this compound with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The CXCL12/CXCR4 signaling axis is a validated and high-value target in oncology due to its fundamental role in cancer cell migration and metastasis. CXCR4 modulators, by disrupting this axis, represent a potent therapeutic strategy to inhibit the spread of cancer. While potent molecules like this compound are in development, further preclinical and clinical studies are essential to fully define their therapeutic window and optimal use in combination with existing cancer treatments. The experimental frameworks provided in this guide offer a robust approach for the continued investigation and development of this promising class of anti-cancer agents.

References

- 1. A phase I trial of LY2510924, a CXCR4 peptide antagonist, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Aminopiperidinyl Amide CXCR4 Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and preclinical development of a novel class of C-X-C chemokine receptor type 4 (CXCR4) modulators: the aminopiperidinyl amides. The document details the quantitative data supporting their activity, the experimental protocols for their evaluation, and visualizations of the underlying biological and logical frameworks.

Introduction: Targeting CXCR4 with Aminopiperidinyl Amides

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its endogenous ligand CXCL12, plays a critical role in numerous physiological processes, including immune cell trafficking and hematopoiesis.[1] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in a variety of pathologies, such as HIV entry, cancer metastasis, and inflammatory diseases.[2][3] This has established CXCR4 as a significant therapeutic target. While the FDA-approved CXCR4 antagonist, Plerixafor (AMD3100), has demonstrated clinical utility in hematopoietic stem cell mobilization, its use can be associated with side effects, prompting the search for novel CXCR4 modulators with improved pharmacological profiles.[2]

Recent research has led to the discovery of a promising class of small molecule CXCR4 modulators characterized by an aminopiperidinyl amide scaffold.[2] These compounds have been identified through a combination of virtual screening of chemical databases and rational, structure-based drug design. This guide will delve into the technical details of their discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative aminopiperidinyl amide CXCR4 modulators and reference compounds.

Table 1: In Vitro Activity of Aminopiperidinyl Amide CXCR4 Modulators

| Compound ID | Target | Assay Type | IC50 (nM) | Binding Affinity (nM) | Chemotaxis Inhibition (%) @ 100 nM | Reference |

| ZINC72372983 | CXCR4 | Chemotaxis | - | 100 | 69 | |

| Z7R | CXCR4 | Chemotaxis | 1.25 | - | 78.5 | |

| AMD3100 | CXCR4 | Binding Assay | - | - | - |

Table 2: In Vivo Activity of a Lead Aminopiperidinyl Amide Modulator

| Compound ID | Animal Model | Assay | Efficacy | Reference |

| Z7R | Mouse Edema Model | Anti-inflammatory Activity | 50% inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments utilized in the discovery and characterization of aminopiperidinyl amide CXCR4 modulators.

CXCR4 Binding Assay

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.

-

Cell Culture: A human cell line endogenously expressing CXCR4, such as Jurkat (a human T lymphocyte cell line), is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.

-

Assay Buffer: The binding buffer consists of 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, and 0.5% bovine serum albumin (BSA), adjusted to pH 7.4.

-

Competitive Binding:

-

Cells are harvested and resuspended in the assay buffer.

-

Varying concentrations of the test compound (aminopiperidinyl amide) are incubated with the cells.

-

A fluorescently-labeled CXCL12 ligand is added to the cell suspension.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

-

Detection: The amount of fluorescently-labeled ligand bound to the cells is measured using flow cytometry. A decrease in fluorescence intensity compared to the control (no test compound) indicates displacement of the labeled ligand by the test compound.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand (IC50).

Chemotaxis Assay

This functional assay assesses the ability of a CXCR4 modulator to inhibit the migration of cells towards a CXCL12 gradient.

-

Cell Preparation: CXCR4-expressing cells (e.g., Jurkat) are serum-starved for several hours to reduce basal migration. The cells are then resuspended in a serum-free medium.

-

Transwell System: A Transwell plate with a polycarbonate membrane (typically with 8 µm pores) is used.

-

The lower chamber of the Transwell is filled with serum-free medium containing CXCL12 as a chemoattractant.

-

The cell suspension, pre-incubated with various concentrations of the aminopiperidinyl amide modulator or vehicle control, is added to the upper chamber (the insert).

-

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells with a dye (e.g., Crystal Violet) and measuring the absorbance, or by using an automated cell counter.

-

Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the test compound relative to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of a compound to antagonize the intracellular calcium release triggered by CXCL12 binding to CXCR4.

-

Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer for 30-60 minutes at 37°C.

-

Inhibitor Pre-treatment: The dye-loaded cells are washed and then pre-incubated with different concentrations of the aminopiperidinyl amide modulator.

-

Signal Measurement:

-

The baseline fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

The cells are then stimulated with a specific concentration of CXCL12 to induce calcium mobilization.

-

The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is recorded over time.

-

-

Data Analysis: The inhibitory effect of the compound on the CXCL12-induced calcium flux is determined, and an IC50 value can be calculated.

Western Blot for Akt Phosphorylation

This assay is used to investigate the effect of the modulators on the downstream signaling pathways of CXCR4, such as the PI3K/Akt pathway.

-

Cell Treatment: CXCR4-expressing cells are serum-starved and then pre-treated with the aminopiperidinyl amide modulator before being stimulated with CXCL12.

-

Protein Extraction: The cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Akt (p-Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody for total Akt as a loading control.

-

Data Analysis: The intensity of the p-Akt bands is quantified and normalized to the total Akt signal to determine the effect of the modulator on CXCL12-induced Akt phosphorylation.

Mandatory Visualizations

CXCR4 Signaling Pathways

Caption: CXCR4 signaling cascade and point of intervention.

Experimental Workflow for Modulator Discovery

References

Methodological & Application

Application Notes and Protocols for CXCR4 Modulator in Cell Culture

Note: The term "CXCR4 modulator-2" does not correspond to a specific, publicly documented molecule. This document utilizes AMD3100 (Plerixafor), a well-characterized and FDA-approved selective CXCR4 antagonist, as a representative example. The principles and protocols described herein can be adapted for other CXCR4 modulators.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its unique ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), plays a critical role in numerous physiological processes. These include immune cell trafficking, hematopoiesis, and embryonic development. The CXCR4/CXCL12 signaling axis is also implicated in the pathology of various diseases, including HIV infection and cancer. In oncology, this axis is a key driver of tumor proliferation, survival, angiogenesis, and metastasis, making it a prime target for therapeutic intervention.[1][2][3][4] AMD3100 (Plerixafor) is a bicyclam molecule that functions as a selective and reversible antagonist of CXCR4, effectively blocking its signaling pathways.[5] These application notes provide detailed protocols for utilizing a CXCR4 modulator, exemplified by AMD3100, in cell culture-based assays to investigate its biological effects.

Mechanism of Action

CXCR4 is a seven-transmembrane G-protein coupled receptor. The binding of its ligand, CXCL12, induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Primarily, CXCR4 couples to Gαi proteins, which, upon activation, dissociate into Gαi and Gβγ subunits. These subunits trigger multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and migration. Additionally, CXCR4 signaling can occur through G-protein independent pathways, such as the JAK/STAT pathway.

AMD3100 exerts its inhibitory effect by binding to the CXCR4 receptor, preventing the binding of CXCL12. This blockade of the initial ligand-receptor interaction abrogates the subsequent activation of downstream signaling pathways, thereby inhibiting the cellular processes mediated by the CXCR4/CXCL12 axis.

Data Presentation

The following tables summarize the quantitative effects of the representative CXCR4 modulator, AMD3100, on key cellular processes as reported in preclinical studies.

Table 1: Effect of AMD3100 on Cancer Cell Migration

| Cell Line | Assay Type | AMD3100 Concentration | Chemoattractant (CXCL12) | Inhibition of Migration (%) | Reference |

| SW480 (Colorectal Cancer) | Chemotaxis Assay | 100 ng/mL | 100 ng/mL | 47.27% | |

| SW480 (Colorectal Cancer) | Chemotaxis Assay | 1000 ng/mL | 100 ng/mL | 62.37% | |

| BCWM.1 (Waldenstrom Macroglobulinemia) | Transwell Migration | 20 µM | 30 nM | ~50% | |

| PC3-luc (Prostate Cancer) | Transwell Migration | 25 µg/mL | Present | Significant Inhibition | |

| Normal CD34+ Cells | Transmigration Assay | 0.1 - 1 µg/mL | 100 ng/mL | Significant Inhibition |

Table 2: Effect of AMD3100 on Cancer Cell Viability

| Cell Line | Assay Type | AMD3100 Concentration | Effect on Viability | Reference |

| SW480 (Colorectal Cancer) | MTT Assay | 1000 ng/mL (48h) | Significant Suppression | |

| Ewing Sarcoma | Not Specified | Not Specified | Did not inhibit, but increased cell viability | |

| Pancreatic Cancer | Not Specified | Not Specified | Inhibited Proliferation |

Experimental Protocols